In Vitro Digestibility Reduction Relative to Unmodified Starch as a Function of Acetyl Content
Amylopectin, acetate phosphate exhibits tunable digestibility based on acetyl substitution. In vitro pancreatin/porcine mucosal enzyme assays demonstrate that acetylated distarch phosphate with 1.6% acetyl groups retains 93% of the digestibility of unmodified starch, whereas increasing acetylation to 2.3% reduces digestibility to 81% of the unmodified baseline [1]. This range allows formulators to modulate glucose release.
| Evidence Dimension | In vitro digestibility relative to unmodified starch |
|---|---|
| Target Compound Data | 93% (1.6% acetyl) and 81% (2.3% acetyl) |
| Comparator Or Baseline | Unmodified (native) starch digestibility set as 100% |
| Quantified Difference | 7% reduction at 1.6% acetyl; 19% reduction at 2.3% acetyl |
| Conditions | In vitro digestion with pancreatin and porcine mucosal enzymes (Leegwater, 1971) |
Why This Matters
The ability to specify a precise acetyl content translates directly into controlled digestibility for nutritional products, a critical procurement parameter not achievable with native starch.
- [1] WHO/FAO. 236. Acetylated distarch phosphate. WHO Food Additives Series 1 (1972). Citing Leegwater (1971). View Source
